molecular formula C14H17NO3 B6261608 methyl 4-cyclopentaneamidobenzoate CAS No. 540531-66-6

methyl 4-cyclopentaneamidobenzoate

Cat. No. B6261608
CAS RN: 540531-66-6
M. Wt: 247.3
InChI Key:
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Description

Methyl 4-cyclopentaneamidobenzoate (MCPB) is an organic compound that belongs to the class of amide-benzoates. It is a white crystalline solid with a melting point of approximately 150°C and a boiling point of about 250°C. It is soluble in most organic solvents, such as ethanol, and has a low solubility in water. MCPB is used as a reagent in various laboratory experiments, as well as in the synthesis of other compounds.

Mechanism of Action

Methyl 4-cyclopentaneamidobenzoate is an organic compound that acts as a substrate for various enzymes, such as hydrolases and oxidoreductases. It is also a weak acid and can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
methyl 4-cyclopentaneamidobenzoate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lipases and proteases, and to reduce the activity of certain hormones, such as cortisol and testosterone. It has also been shown to reduce inflammation and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

Methyl 4-cyclopentaneamidobenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, it is not very soluble in water, and it can be toxic if ingested.

Future Directions

The potential applications of methyl 4-cyclopentaneamidobenzoate are numerous, and there are many future directions in which research can be conducted. For example, further research could be conducted to explore the effects of methyl 4-cyclopentaneamidobenzoate on other enzymes, hormones, and biological processes. Additionally, research could be conducted to explore the potential therapeutic applications of methyl 4-cyclopentaneamidobenzoate, such as its use in the treatment of cancer or other diseases. Finally, research could be conducted to explore the potential use of methyl 4-cyclopentaneamidobenzoate in the development of new materials or catalysts.

Synthesis Methods

Methyl 4-cyclopentaneamidobenzoate can be synthesized by the reaction of 4-cyclopentanecarboxylic acid and benzamide in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of approximately 150°C. The reaction produces an amide-benzoate, which is then purified by recrystallization.

Scientific Research Applications

Methyl 4-cyclopentaneamidobenzoate has been used in a variety of scientific research applications, such as the synthesis of other compounds, the study of catalytic reactions, and the development of new materials. It has also been used in the study of enzyme inhibition, as well as in the study of organic chemistry and biochemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-cyclopentaneamidobenzoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-cyclopentaneamidobenzoic acid", "methanol", "thionyl chloride", "triethylamine", "sodium bicarbonate", "methyl iodide" ], "Reaction": [ "The first step involves the conversion of 4-cyclopentaneamidobenzoic acid to its corresponding acid chloride using thionyl chloride and triethylamine as a catalyst.", "The acid chloride is then reacted with methanol to form the corresponding ester, methyl 4-cyclopentaneamidobenzoate.", "The ester is then treated with sodium bicarbonate to remove any remaining acid chloride and neutralize the reaction mixture.", "Finally, the ester is reacted with methyl iodide to form the desired product, methyl 4-cyclopentaneamidobenzoate." ] }

CAS RN

540531-66-6

Product Name

methyl 4-cyclopentaneamidobenzoate

Molecular Formula

C14H17NO3

Molecular Weight

247.3

Purity

90

Origin of Product

United States

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